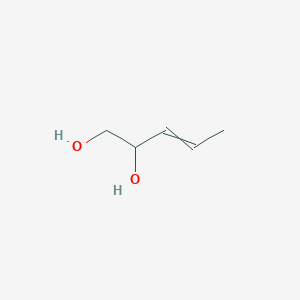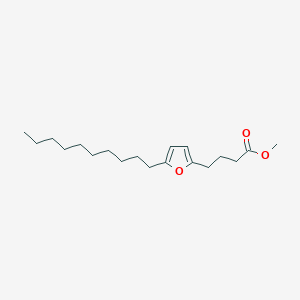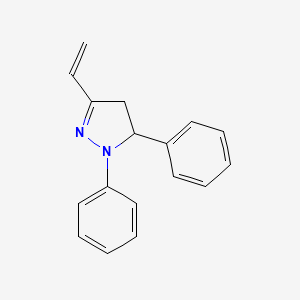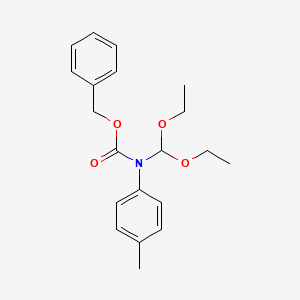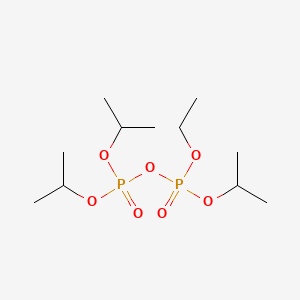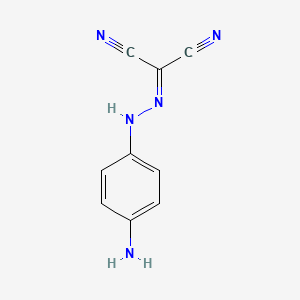
(4-Aminophenyl)carbonohydrazonoyl dicyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)carbonohydrazonoyl dicyanide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an aminophenyl group attached to a carbonohydrazonoyl dicyanide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 4-aminobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography techniques to achieve the desired quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Aminophenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
(4-Aminophenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may interfere with cellular processes such as oxidative phosphorylation, leading to changes in cellular metabolism and energy production.
Comparaison Avec Des Composés Similaires
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Similar in structure but with different functional groups, used as an ionophore and uncoupling agent.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Another related compound with distinct applications in bioenergetics and antimicrobial research.
Uniqueness: (4-Aminophenyl)carbonohydrazonoyl dicyanide stands out due to its unique combination of an aminophenyl group and a carbonohydrazonoyl dicyanide moiety, which imparts specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
65114-17-2 |
|---|---|
Formule moléculaire |
C9H7N5 |
Poids moléculaire |
185.19 g/mol |
Nom IUPAC |
2-[(4-aminophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H7N5/c10-5-9(6-11)14-13-8-3-1-7(12)2-4-8/h1-4,13H,12H2 |
Clé InChI |
ZJCKZLWHMYMOPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NN=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


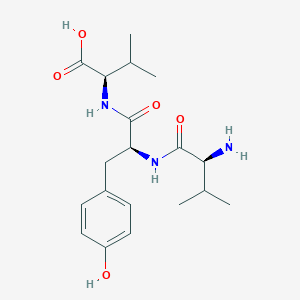
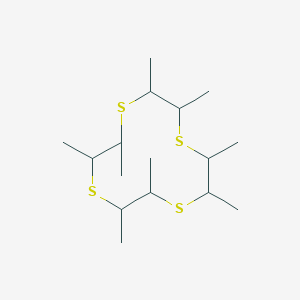
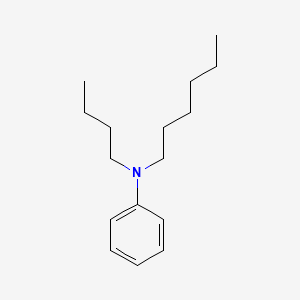
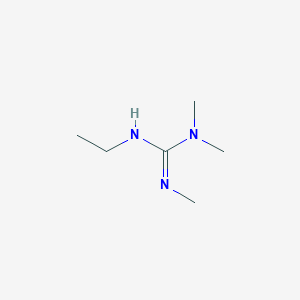
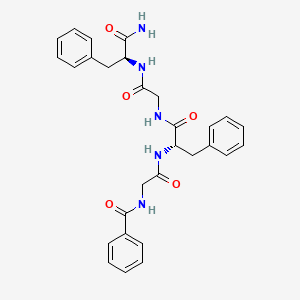
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
